Morpholine,4-ethyl-2-phenyl-

Antidepressant screening Reserpine reversal CNS pharmacology

Morpholine,4-ethyl-2-phenyl- (CAS 83081-04-3), also known as 4-ethyl-2-phenylmorpholine or research code CRL 40914, is a synthetic 2-phenylmorpholine derivative belonging to the 1,4-oxazine heterocycle class. It is explicitly claimed as a CNS-active agent with antidepressant and psychostimulant properties in expired patent EP0080940B1, where it is distinguished from its closest patented analog, 2-o-tolyl-4-methyl-morpholine (CRL.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 83081-04-3
Cat. No. B13997892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine,4-ethyl-2-phenyl-
CAS83081-04-3
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCN1CCOC(C1)C2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-2-13-8-9-14-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyRLMOVFUYZBCTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine,4-ethyl-2-phenyl- (CAS 83081-04-3): Identity, Class, and Core Pharmacological Profile


Morpholine,4-ethyl-2-phenyl- (CAS 83081-04-3), also known as 4-ethyl-2-phenylmorpholine or research code CRL 40914, is a synthetic 2-phenylmorpholine derivative belonging to the 1,4-oxazine heterocycle class. It is explicitly claimed as a CNS-active agent with antidepressant and psychostimulant properties in expired patent EP0080940B1, where it is distinguished from its closest patented analog, 2-o-tolyl-4-methyl-morpholine (CRL 40915) [1]. The compound possesses a stereocenter at the C2 position of the morpholine ring, yielding a chiral molecule with one undefined stereocenter, though the patent primarily describes the racemate [2]. Physicochemical characterization indicates a molecular formula of C12H17NO, a molecular weight of 191.27 g/mol, a calculated boiling point of approximately 353.6 °C at 760 mmHg, a density of 1.005 g/cm³, and a topological polar surface area (TPSA) of 12.5 Ų .

Why 2-Phenylmorpholine Analogs Cannot Be Interchanged: Pharmacological Divergence Between Morpholine,4-ethyl-2-phenyl- and Its Closest Structural Analogs


Within the 2-phenylmorpholine series, even single-point N-substituent changes (ethyl → methyl) or aryl substituent modifications (phenyl → o-tolyl) produce qualitatively distinct pharmacological profiles that preclude generic substitution. The parent patent EP0080940B1 explicitly demonstrates that 2-phenyl-4-ethyl-morpholine (CRL 40914) and 2-o-tolyl-4-methyl-morpholine (CRL 40915) — differing by only one carbon atom at the N-position and one methyl group on the aromatic ring — exhibit opposite effects on reserpine-induced hypothermia (opposition vs. aggravation), divergent motor activity profiles (biphasic vs. monophasic depression), and fundamentally different sedation characteristics [1]. The positional isomer 2-(4-ethylphenyl)morpholine (CAS 1017417-84-3) relocates the ethyl substituent from the morpholine nitrogen to the para position of the phenyl ring, which is predicted to alter both basicity (pKa of the morpholine nitrogen) and lipophilicity (logP), thereby changing CNS penetration and receptor-binding pharmacophore geometry relative to the N-ethyl substitution pattern of the target compound .

Quantitative Differentiation Evidence: Morpholine,4-ethyl-2-phenyl- (CRL 40914) vs. Closest Analogs


Opposite Direction of Effect on Reserpine-Induced Hypothermia: CRL 40914 vs. CRL 40915

In the reserpine-induced hypothermia model — a classical screen for antidepressant activity — CRL 40914 (2-phenyl-4-ethyl-morpholine) opposes reserpine-induced hypothermia, consistent with an antidepressant-like profile. In contrast, CRL 40915 (2-o-tolyl-4-methyl-morpholine) aggravates reserpine-induced hypothermia, representing a qualitatively opposite pharmacological response [1]. Both compounds were tested under identical conditions in the same patent, allowing direct head-to-head comparison.

Antidepressant screening Reserpine reversal CNS pharmacology Thermoregulation

Divergent Spontaneous Motor Activity Profiles: Biphasic (CRL 40914) vs. Monophasic Depression (CRL 40915)

CRL 40914 produces a biphasic dose-response on spontaneous motor activity in mice: a decrease in motility from 0.125 mg/kg, reaching maximum effect between 0.5–16 mg/kg, followed by a reversal at higher doses culminating in clear hyperactivity at 64 mg/kg i.p. [1]. In contrast, CRL 40915 causes only a significant monophasic decrease in spontaneous motor activity without evidence of hyperactivity at any tested dose [2]. This represents a fundamental difference in the behavioral pharmacology of these two closely related analogs.

Motor activity Psychostimulant Dose-response Behavioral pharmacology

Forced Swim Test: CRL 40914 Reduces Immobility Consistent with Antidepressant-Like Activity

In the forced swim test (Porsolt test) — a widely used behavioral despair model predictive of clinical antidepressant efficacy — CRL 40914 reduces the duration of immobility in mice, with the effect being particularly clear at a dose of 64 mg/kg [1]. The parent patent does not report forced swim test data for CRL 40915, making this a differentiating feature based on reported evidence. The reduction in immobility is consistent with the compound's claimed utility as a CNS antidepressant agent.

Forced swim test Behavioral despair Antidepressant efficacy In vivo pharmacology

Anti-Aggressive Effect: CRL 40914 Suppresses Intergroup Fighting at Low Dose

CRL 40914 demonstrates an anti-aggressive effect in male mice during intergroup aggressiveness testing, suppressing fighting between mice from different groups at a dose of 4 mg/kg, and decreasing inter-mouse contact time at 64 mg/kg [1]. This effect is attributed by the patent authors to sedation at low doses (4 mg/kg) and to motor excitation at high doses (64 mg/kg), reflecting the compound's complex dose-dependent behavioral pharmacology. CRL 40915 is not reported to exhibit comparable anti-aggressive activity in the same patent.

Anti-aggressive Social behavior Intergroup aggression CNS pharmacology

Clinical Antidepressant Efficacy: CRL 40914 Demonstrated Human Therapeutic Response at Oral Doses of 20–60 mg/day

EP0080940B1 explicitly states that CRL 40914, administered orally to humans at doses of 2–3 tablets or capsules per day (each containing 10–20 mg of active ingredient, equating to 20–60 mg total daily dose), produced excellent results, particularly as a CNS antidepressant agent [1]. No such human clinical data are reported for CRL 40915 in the same patent, establishing a critical translational differentiator. The reported human dosing range provides a quantitative anchor for procurement decisions involving in vivo efficacy studies.

Clinical data Human antidepressant Oral dosing Therapeutic translation

Differential Sedation Profiles: Dose-Dependent (CRL 40914) vs. All-or-Nothing (CRL 40915)

The sedation profiles of CRL 40914 and CRL 40915 are qualitatively distinct. CRL 40915 is characterized by significant sedation that does not appear progressively with increasing doses but occurs in an all-or-nothing manner: no sedative effect at a given dose, followed by very significant sedation at the next higher dose tested [1]. By contrast, CRL 40914's behavioral effects are dose-dependent and graduated, with hypomotility at low doses giving way to hyperactivity at high doses, and moderate rather than profound sedation [2].

Sedation Dose-response CNS depression Safety margin

Evidence-Backed Application Scenarios for Morpholine,4-ethyl-2-phenyl- (CAS 83081-04-3) in Scientific and Industrial Contexts


Antidepressant Drug Discovery: In Vivo Behavioral Screening Using the Reserpine Reversal and Forced Swim Test Models

Based on CRL 40914's demonstrated opposition to reserpine-induced hypothermia [1] and reduction of immobility in the forced swim test at 64 mg/kg [2], this compound is suitable as a reference standard or starting scaffold in antidepressant drug discovery programs. Its qualitatively opposite effect on reserpine hypothermia compared to CRL 40915 makes it a useful tool for probing structure-activity relationships (SAR) around N-substitution in 2-phenylmorpholine-based CNS agents. Procurement teams should prioritize suppliers who can provide the compound with documented purity and characterization suitable for in vivo behavioral pharmacology.

CNS Behavioral Pharmacology: Investigating Biphasic Dose-Response Relationships on Motor Activity

CRL 40914's unique biphasic motor activity profile — hypomotility at 0.5–16 mg/kg transitioning to clear hyperactivity at 64 mg/kg i.p. in mice [1] — makes it a valuable research tool for studying dose-dependent switches in behavioral output. This property distinguishes it from CRL 40915, which produces only monophasic motor depression. Researchers investigating mechanisms underlying psychostimulant vs. sedative transitions, or evaluating compounds with mixed monoaminergic activity, can use CRL 40914 as a characterized reference compound with known dose-response parameters.

Reference Compound for Anti-Aggressive and Social Behavior Research

CRL 40914's demonstrated ability to suppress intergroup fighting in male mice at 4 mg/kg [1] supports its use as a reference compound in preclinical models of aggression and social behavior. The separation between the anti-aggressive dose (4 mg/kg) and the motor stimulant dose (64 mg/kg) provides a documented therapeutic window relevant for psychiatric drug development. This application scenario is particularly relevant for CROs and academic labs conducting behavioral pharmacology studies where a characterized anti-aggressive agent with known dose-response parameters is needed.

Translational CNS Research: Compound with Human Pharmacological Validation

Unlike many early-stage morpholine derivatives that lack any clinical exposure, CRL 40914 has documented human oral efficacy as an antidepressant at 20–60 mg/day [1], providing a translational bridge between rodent behavioral models and human CNS pharmacology. This makes it suitable for academic and industrial programs investigating the predictive validity of preclinical antidepressant assays, or for medicinal chemistry efforts aiming to optimize the 2-phenylmorpholine scaffold while retaining human-relevant pharmacological activity.

Quote Request

Request a Quote for Morpholine,4-ethyl-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.